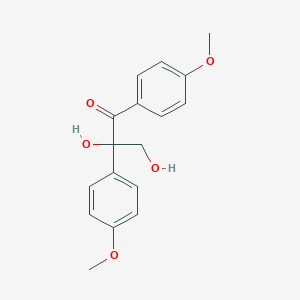
Copper;methyl 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;methyl 2-hydroxybenzoate, also known as copper(II) methyl salicylate, is a coordination compound where copper is complexed with methyl 2-hydroxybenzoate. Methyl 2-hydroxybenzoate, commonly known as methyl salicylate, is an ester of salicylic acid. This compound is known for its characteristic wintergreen odor and is widely used in various applications, including as a flavoring agent and in topical analgesics.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of copper;methyl 2-hydroxybenzoate typically involves the reaction of copper(II) salts with methyl 2-hydroxybenzoate. One common method is to dissolve copper(II) sulfate in water and then add methyl 2-hydroxybenzoate dissolved in ethanol. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and methyl 2-hydroxybenzoate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using industrial-scale filtration and recrystallization techniques.
化学反応の分析
Types of Reactions
Copper;methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The methyl 2-hydroxybenzoate ligand can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.
Complexation: Additional ligands like bipyridine or phenanthroline can be used to form more complex structures.
Major Products Formed
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Complexation: Multi-ligand copper complexes.
科学的研究の応用
Copper;methyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical formulations for pain relief due to its anti-inflammatory properties.
Industry: Used in the formulation of various consumer products, including cosmetics and cleaning agents.
作用機序
The mechanism of action of copper;methyl 2-hydroxybenzoate involves the interaction of the copper ion with biological molecules. The copper ion can participate in redox reactions, generating reactive oxygen species that can damage microbial cell walls, leading to antimicrobial effects. Additionally, the methyl 2-hydroxybenzoate component can inhibit the activity of enzymes involved in inflammation, providing pain relief.
類似化合物との比較
Similar Compounds
Methyl salicylate: The parent compound, used widely in topical analgesics and as a flavoring agent.
Copper(II) acetate: Another copper complex with different ligands, used in various chemical applications.
Copper(II) sulfate: A common copper salt used in agriculture and industry.
Uniqueness
Copper;methyl 2-hydroxybenzoate is unique due to its combination of copper and methyl 2-hydroxybenzoate, providing both the antimicrobial properties of copper and the anti-inflammatory effects of methyl salicylate. This dual functionality makes it a valuable compound in both scientific research and practical applications.
特性
CAS番号 |
15375-93-6 |
|---|---|
分子式 |
C16H16CuO6+2 |
分子量 |
367.84 g/mol |
IUPAC名 |
copper;methyl 2-hydroxybenzoate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-11-8(10)6-4-2-3-5-7(6)9;/h2*2-5,9H,1H3;/q;;+2 |
InChIキー |
PNQDGJVIYJLKRN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1O.COC(=O)C1=CC=CC=C1O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
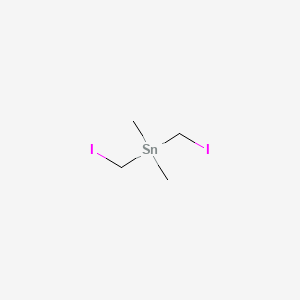
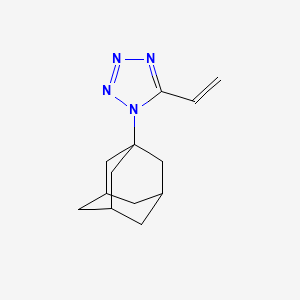
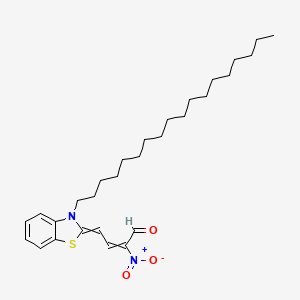
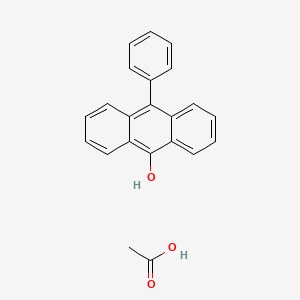
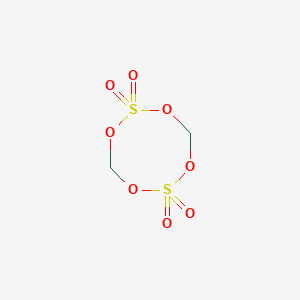
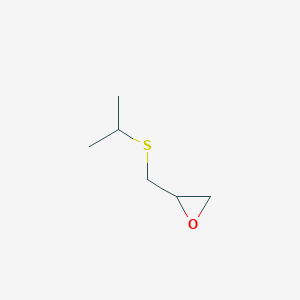


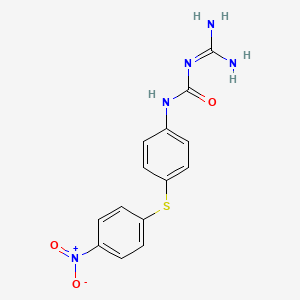
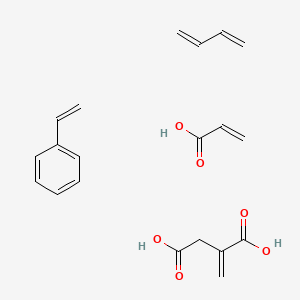
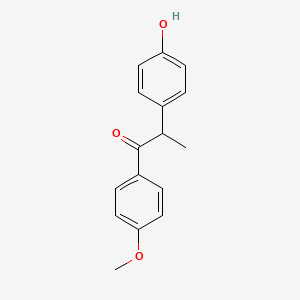
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
